(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride
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Description
The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has seen enormous growth in recent years . The review aims to provide a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Molecular Structure Analysis
The molecular structure of a compound with a trifluoromethyl group would depend on the specific compound. For example, the IUPAC name of berotralstat is 2-[3-(aminomethyl) phenyl]-N-[5-[®-(3-cyanophenyl)- (cyclopropylmethylamino) methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide, with molecular formula is C30H26F4N6O .Chemical Reactions Analysis
Trifluoromethyl groups are known to significantly affect the reactivity of organic compounds . The development of trifluoromethylated organic chemicals is becoming an increasingly important research topic .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound with a trifluoromethyl group would depend on the specific compound. For example, 1-Methyl-3-trifluoromethyl-1H-pyrazole has a molecular weight of 210.58 g/mol .Safety and Hazards
Properties
IUPAC Name |
[3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3.ClH/c6-5(7,8)4-1-3(2-9)10-11-4;/h1H,2,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNDQEHLEMAHFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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